1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine
Description
The compound 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine features a 1,2,4-triazole core substituted at position 3 with a 2-methylfuran-3-yl group and at position 5 with a phenylethanamine moiety. The 1,2,4-triazole ring is a heterocyclic scaffold known for its diverse biological activities, including antifungal, antimicrobial, and pesticidal properties .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16N4O/c1-10-12(7-8-20-10)14-17-15(19-18-14)13(16)9-11-5-3-2-4-6-11/h2-8,13H,9,16H2,1H3,(H,17,18,19) |
InChI Key |
ZLMZZAWFJYNRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=N2)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine involves multiple steps, starting with the preparation of the furan and triazole intermediates. One common method involves the arylation of 2-methyl-3-acetylfuran via the Gomberg–Bachmann reaction, followed by the formation of carboethoxyhydrazones and subsequent treatment with thionyl chloride to form the triazole ring . The final step involves the coupling of the triazole intermediate with phenylethanamine under suitable reaction conditions .
Chemical Reactions Analysis
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The phenylethanamine moiety can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of triazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The phenylethanamine moiety can interact with neurotransmitter receptors, influencing their signaling pathways . These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-methylfuran-3-yl group in the target compound may confer greater metabolic stability compared to unsubstituted furan (as in ) due to steric hindrance from the methyl group .
Antifungal Potential: While direct data for the target compound is unavailable, highlights fluorometric screening methods (e.g., Alamar Blue assay) used to evaluate antifungal activity in triazole derivatives. Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced antifungal efficacy .
Pesticidal Applications :
- Triazamate () demonstrates the role of 1,2,4-triazoles in agrochemicals. The target compound’s furan and amine groups may offer a divergent activity profile, possibly targeting insect nicotinic acetylcholine receptors .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography (e.g., SHELX software in ) could resolve the target compound’s conformation, aiding in docking studies for activity prediction .
- Biological Data: No direct inhibitory concentration (IC50) or minimal inhibitory concentration (MIC) data is available for the target compound. Comparative studies using methods like those in are recommended .
Biological Activity
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine is an organic compound notable for its complex structure, which includes a triazole ring and a phenylethanamine moiety. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- IUPAC Name : 1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring through cyclization reactions. A common method includes the Gomberg–Bachmann reaction to achieve the desired phenylethanamine structure.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The triazole moiety is particularly known for its antifungal properties.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antifungal agent.
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways.
Case Study: A549 Lung Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in:
- Inhibition of cell viability : Dose-dependent effects were observed.
- Activation of caspases : Indicating apoptosis.
- Modulation of MAPK pathways : Specifically, ERK1/2 and JNK pathways were activated, enhancing sensitivity to cytotoxicity.
The biological activity of this compound is hypothesized to result from its interaction with various biological targets:
- Triazole Ring : Known to bind with metal ions and inhibit enzyme activity.
- Phenylethanamine Moiety : May interact with neurotransmitter receptors affecting signaling pathways.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound.
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3-(Furan-2-yl)-1H-pyrazol-5-yl)-2-methoxyethanamine | Contains furan; anti-inflammatory | Moderate |
| 5-(Phenyltriazolyl)-4-methylphenol | Simpler structure; antioxidant | Strong |
| 1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)-2-benzylamine | Features thiophene; antibacterial | Significant |
This table illustrates how the structural variations impact biological activity and highlights the potential for developing derivatives with enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
